molecular formula C14H14FNO2 B3322044 2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid CAS No. 1414958-14-7

2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid

Cat. No.: B3322044
CAS No.: 1414958-14-7
M. Wt: 247.26 g/mol
InChI Key: NNNQFPANWTZLPC-UHFFFAOYSA-N
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Description

2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid (CAS 1414958-14-7) is a synthetic fluorinated indole derivative with a molecular formula of C14H14FNO2 and a molecular weight of 247.26 g/mol . The compound is characterized by a seven-membered cycloheptane ring fused to an indole core, a carboxylic acid functional group at position 6, and a fluorine atom at position 2, which significantly influences its electronic properties, solubility, and potential bioactivity . In scientific research, this compound serves as a key scaffold in medicinal chemistry. Its structural features have shown promise for various therapeutic applications. Preliminary studies on similar cyclohepta[b]indole derivatives have indicated potential anticancer activity, with research demonstrating cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) . Furthermore, the compound's structure suggests potential for neuroprotective effects, possibly due to an ability to cross the blood-brain barrier, making it a candidate for investigation in neurodegenerative diseases . The mechanism of action for this compound and its derivatives is believed to involve interaction with specific enzymatic targets or cellular receptors, where the fluorine atom and the carboxylic acid group play crucial roles in binding affinity and modulating biological pathways . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can access more exclusive data, including synthetic routes and detailed reaction analysis, through the supplier's portal .

Properties

IUPAC Name

2-fluoro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2/c15-8-5-6-12-11(7-8)9-3-1-2-4-10(14(17)18)13(9)16-12/h5-7,10,16H,1-4H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNQFPANWTZLPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C(C1)C(=O)O)NC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201154878
Record name Cyclohept[b]indole-6-carboxylic acid, 2-fluoro-5,6,7,8,9,10-hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201154878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414958-14-7
Record name Cyclohept[b]indole-6-carboxylic acid, 2-fluoro-5,6,7,8,9,10-hexahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414958-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohept[b]indole-6-carboxylic acid, 2-fluoro-5,6,7,8,9,10-hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201154878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting it to different derivatives.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

The synthesis of 2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions : Utilizing indole derivatives as starting materials.
  • Fluorination : Introduction of the fluorine atom via electrophilic aromatic substitution or nucleophilic fluorination.
  • Carboxylation : Employing carbon dioxide or carboxylic acid derivatives to introduce the carboxylic acid functional group.

Medicinal Chemistry

The compound has shown promise in various therapeutic areas:

  • Anticancer Activity : Preliminary studies indicate that derivatives of cyclohepta[b]indole compounds exhibit cytotoxic effects against certain cancer cell lines.
  • Neuroprotective Effects : Research suggests potential applications in neurodegenerative diseases due to its ability to cross the blood-brain barrier.

Case Study: Anticancer Properties

A study published in Bioorganic & Medicinal Chemistry Letters examined the structure-activity relationship (SAR) of cyclohepta[b]indole derivatives, including this compound. The results demonstrated significant activity against breast cancer cell lines (MCF-7), highlighting its potential as a lead compound for further development .

Material Science

The compound's unique structure allows it to be explored in:

  • Polymer Chemistry : As a building block for novel polymers with specific mechanical and thermal properties.

Case Study: Polymer Development

Research has indicated that incorporating cyclohepta[b]indole derivatives into polymer matrices can enhance their thermal stability and mechanical strength. This has implications for developing advanced materials for aerospace and automotive applications .

Agricultural Chemistry

There is emerging interest in the use of this compound in agrochemicals:

  • Pesticide Development : Its structural analogs are being investigated for their efficacy as insecticides and fungicides.

Mechanism of Action

The mechanism of action of 2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and carboxylic acid group play crucial roles in binding to enzymes or receptors, influencing their activity. The compound may modulate signaling pathways or inhibit specific enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

Halogen Substitution: Fluorine vs. Chlorine
  • 2-Chloro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxamide ():
    • Molecular Formula : C₁₄H₁₅ClN₂O (MW: 262.737 g/mol).
    • Key Differences : Chlorine replaces fluorine at position 2, and a carboxamide group substitutes the carboxylic acid at position 4.
    • Impact : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce metabolic stability but enhance lipophilicity. The carboxamide group improves membrane permeability due to reduced ionization at physiological pH .
Positional Isomerism
  • (S)-1-(1-Acryloylpiperidin-3-yl)-2-fluoro-5,6,8,9,10-hexahydrocyclohepta[b]indol-4-carboxamide ():
    • Structure : Fluorine at position 2, carboxamide at position 4, and an acryloylpiperidinyl group.
    • Key Differences : Substituent positioning alters binding interactions. The acryloylpiperidinyl moiety may enhance target selectivity, as seen in kinase inhibitors .

Functional Group Comparisons

Carboxylic Acid vs. Carboxamide
  • Indole-6-carboxylic Acid ():
    • Melting Point : 256–259°C (high due to hydrogen bonding and crystallinity).
    • Solubility : Polar, ionizable at physiological pH, limiting blood-brain barrier penetration.
  • 2-Chloro-cyclohepta[b]indole-6-carboxamide ():
    • Solubility : Improved lipophilicity (XLogP3: 3.82) compared to carboxylic acid derivatives, favoring oral bioavailability .
Fluorinated Indole Derivatives ():
  • N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide: Synthesis: Ethyl-5-fluoroindole-2-carboxylate reacted with 4-aminobenzophenone under basic conditions. Activity: Fluorine at position 5 enhances binding to aromatic residues in target proteins, as evidenced by NMR and MS data .
Docking Studies ():
  • 2-Chloro-cyclohepta[b]indole-6-carboxamide was validated as a ligand in SIRT1 inhibition studies. The chloro and carboxamide groups form critical hydrogen bonds with the enzyme’s active site, suggesting that the fluoro-carboxylic acid analog might exhibit altered binding kinetics .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula MW (g/mol) XLogP3 Substituents (Position) Key Functional Groups
Target Compound* C₁₅H₁₅FNO₂ ~276.29 ~2.5 F (2), COOH (6) Carboxylic Acid
2-Chloro-cyclohepta[b]indole-6-carboxamide C₁₄H₁₅ClN₂O 262.74 3.82 Cl (2), CONH₂ (6) Carboxamide
Indole-6-carboxylic Acid C₉H₇NO₂ 161.15 1.85 COOH (6) Carboxylic Acid

*Estimated based on structural analogs.

Table 2: Pharmacological Relevance

Compound Target/Application Key Interactions Reference
2-Chloro-cyclohepta[b]indole-6-carboxamide SIRT1 Inhibitor Hydrogen bonding with Asn226, Phe273
Fluorinated Indole-carboxamides () Kinase/Receptor Modulators Fluorine-mediated hydrophobic interactions

Biological Activity

2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid (CAS No. 1414958-14-7) is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in natural products and pharmaceuticals. This compound features a fluorine atom at the 2-position and a carboxylic acid group at the 6-position of its hexahydro-cyclohepta[b]indole structure. Its molecular formula is C14H14FNO2C_{14}H_{14}FNO_2 with a molecular weight of 247.26 g/mol .

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an antiviral agent and its interaction with specific molecular targets.

The mechanism of action involves the compound's interaction with enzymes or receptors influenced by the fluorine atom and carboxylic acid group. These interactions can modulate signaling pathways or inhibit specific enzymes, leading to observed biological effects.

Antiviral Activity

  • HIV-1 Inhibition : A study evaluated compounds related to indole derivatives for their ability to inhibit HIV-1 integrase. The results indicated that certain derivatives exhibited effective antiviral activity against HIV-1 in cell-based assays. For instance, oligomeric compounds demonstrated significant inhibition capabilities with EC50 values comparable to established drugs like Efavirenz .
  • Cytotoxicity Studies : The cytotoxicity of related compounds was assessed using MTT assays. The results showed a correlation between molecular weight and cytotoxicity. Lower molecular weight compounds exhibited higher antiviral efficacy with lower cytotoxicity compared to heavier derivatives .
CompoundCC50 (µg/mL)EC50 (µg/mL)Therapeutic Index
IVa50.510
IVb151.510
IVc>100>100-
Efavirenz110.0031>1000

Case Studies

  • Study on Indole Derivatives : A series of indole derivatives were synthesized and evaluated for their biological activities, including antiviral properties against HIV-1. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Enzymatic Activity : Investigations into the enzymatic transformation of related compounds have revealed potential pathways for bioconversion that could enhance the pharmacological profile of these indole derivatives .

Q & A

Q. What are the common synthetic byproducts, and how can they be minimized?

  • Byproduct Identification :
  • TLC/HPLC : Monitor reactions in real-time to detect intermediates (e.g., ester vs. acid forms) .
  • Mitigation : Optimize stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to aminothiazolone) and reaction time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid

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